(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Catalog No.
S3613425
CAS No.
2194590-02-6
M.F
C17H16ClIO2
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydro...

CAS Number

2194590-02-6

Product Name

(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

IUPAC Name

(3R)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane

Molecular Formula

C17H16ClIO2

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1

InChI Key

YLUHNGIWRCCQMQ-MRXNPFEDSA-N

SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

The compound (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a chiral pharmaceutical intermediate with the molecular formula C17H16ClIO2C_{17}H_{16}ClIO_2 and a molecular weight of approximately 414.67 g/mol. This compound is characterized by its tetrahydrofuran backbone, which is substituted with a phenoxy group and a chlorinated and iodinated benzyl moiety. The presence of halogens (chlorine and iodine) in its structure contributes to its biological activity and potential pharmacological applications.

  • Potential Lead Compound: Due to the presence of functional groups like chloro, iodo, and a benzyl moiety, this compound possesses some structural similarity to known bioactive molecules. This might lead researchers to explore it as a potential lead compound for drug discovery []. However, there is no documented research on its biological activity.
  • Impurity: This compound has been identified as an impurity in the synthesis of the SGLT2 inhibitor drug Empagliflozin. Studying its formation and removal during Empagliflozin production can be a scientific research application.

Further Research:

Given the lack of specific information, further scientific research on (r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran could involve:

  • Synthesis and characterization of the compound to determine its physical and chemical properties.
  • In vitro and in vivo studies to assess its potential biological activity.
  • Computational modeling to explore its interaction with biological targets.

The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves several organic reactions, including nucleophilic substitutions and coupling reactions. A common method for its preparation includes the reaction of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone with aluminum chloride in methanol, followed by the addition of triethylsilane as a reducing agent. The reaction conditions are crucial for achieving the desired stereochemistry and purity of the final product .

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is primarily studied for its role as an intermediate in the synthesis of empagliflozin, a medication used to treat type 2 diabetes by inhibiting sodium-glucose co-transporter protein 2 (SGLT2). This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control . The compound may also exhibit potential interactions with various cytochrome P450 enzymes, influencing drug metabolism .

The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can be summarized as follows:

  • Starting Materials:
    • (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
    • Aluminum chloride
    • Methanol
    • Triethylsilane
  • Procedure:
    • Mix 0.5 mol of the starting material with 0.6 mol of aluminum chloride in 2 mol of methanol at 20°C.
    • Add 0.6 mol of triethylsilane to the mixture.
    • Stir the solution at 25°C for one hour.
    • Analyze conversion via HPLC.
    • Extract and purify the product through distillation under reduced pressure .

This compound serves primarily as an intermediate in the pharmaceutical industry, especially in the production of empagliflozin. It is utilized for quality control purposes and as a reference standard in analytical studies related to diabetes medications . Additionally, it may have potential applications in research settings focused on drug development and metabolic studies.

Interaction studies involving (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran often focus on its influence on cytochrome P450 enzymes, particularly CYP1A2, CYP2C9, and CYP2D6. These studies are essential for understanding how this compound may affect the metabolism of other drugs when used concurrently . Moreover, its pharmacokinetic profile suggests that it could be a substrate or inhibitor for certain transport proteins, impacting drug absorption and distribution.

Several compounds share structural similarities with (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, particularly those used in diabetes treatment or as pharmaceutical intermediates. Here are some notable comparisons:

Compound NameCAS NumberKey Features
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran915095-94-2Stereoisomer of (R), used similarly in empagliflozin synthesis
Empagliflozin864070-44-0Active pharmaceutical ingredient that utilizes this compound as an intermediate
(R)-Isomer Side Chain of Empagliflozin2194590-02-6Related structure used for ANDA filing and toxicity studies

Uniqueness

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is unique due to its specific stereochemistry and halogen substitutions, which enhance its biological activity and specificity as an SGLT2 inhibitor precursor compared to other similar compounds. Its role in drug formulation underscores its importance within pharmaceutical chemistry.

XLogP3

5.1

Wikipedia

(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan

Dates

Last modified: 04-14-2024

Explore Compound Types